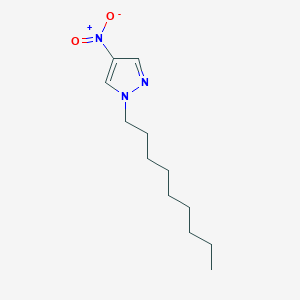
4-Nitro-1-nonyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-nonyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The compound’s molecular formula is C12H21N3O2, and it has a molecular weight of 239.31 g/mol
Aplicaciones Científicas De Investigación
4-Nitro-1-nonyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to interact withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and metabolic pathways.
Mode of Action
Pyrazole derivatives have been reported to undergoC–N bond activation . This process involves a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . The reaction, initiated by N-bromosuccinimide, leads to C–N bond cleavage .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to estrogen signaling and alcohol metabolism .
Pharmacokinetics
The molecular weight of the compound is239.31 , which could influence its pharmacokinetic properties.
Result of Action
The c–n bond cleavage in the pyrazole ring could potentially lead to the formation of new compounds with different properties .
Action Environment
Safety data sheets suggest that the compound should be stored in adry, cool, well-ventilated area , indicating that temperature, humidity, and ventilation could affect its stability.
Métodos De Preparación
The synthesis of 4-Nitro-1-nonyl-1H-pyrazole typically involves nitration reactions. One common method starts with the nitration of pyrazole using mixed acids (nitric acid and sulfuric acid) to introduce the nitro group at the desired position . The reaction conditions often involve controlled temperatures and careful handling of reagents to ensure high yield and purity. Industrial production methods may employ continuous-flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
4-Nitro-1-nonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
4-Nitro-1-nonyl-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as 1,3-dinitropyrazole and 4-nitropyrazole . These compounds share similar structural features but differ in their substitution patterns and resulting properties. The presence of the nonyl chain in this compound distinguishes it from other pyrazoles, potentially enhancing its lipophilicity and biological activity.
Similar compounds include:
- 1,3-Dinitropyrazole
- 4-Nitropyrazole
- 3,5-Dinitropyrazole
These compounds are used in various applications, including as intermediates in organic synthesis and as components in energetic materials .
Propiedades
IUPAC Name |
4-nitro-1-nonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-9-14-11-12(10-13-14)15(16)17/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECDYZQCHYWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
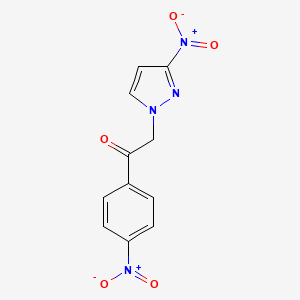

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
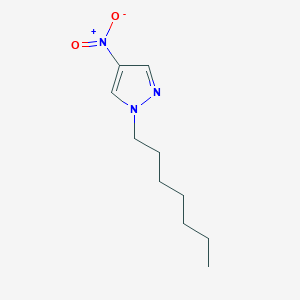
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
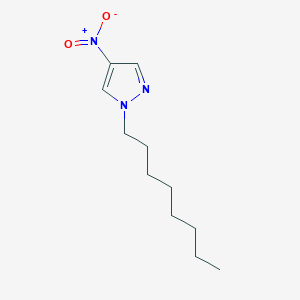
![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
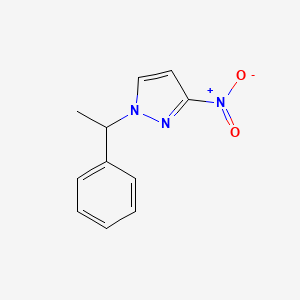
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
